{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride
Overview
Description
{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a dimethylpyrazolyl moiety, and an amine hydrochloride group, which collectively contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones under acidic or basic conditions. Subsequent steps involve the introduction of the fluorophenyl group and the methylamine moiety, followed by the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include automated monitoring and control systems to maintain optimal reaction conditions and minimize impurities. The final product is typically subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to target proteins or enzymes, while the pyrazole ring can modulate biological activity through interactions with cellular receptors. The amine hydrochloride group enhances the compound’s solubility and stability, allowing it to effectively reach its site of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid resuscitation and electrolyte replacement.
Heparinoid compounds: Similar in structure to heparin and used for their anticoagulant properties.
Uniqueness
{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11;/h3-6H,7,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMSAPBILBJOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-06-6 | |
Record name | 1H-Pyrazole-4-methanamine, 1-(4-fluorophenyl)-3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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